molecular formula C10H9BrO2 B1272999 4-(Allyloxy)-3-bromobenzaldehyde CAS No. 724746-23-0

4-(Allyloxy)-3-bromobenzaldehyde

Cat. No. B1272999
Key on ui cas rn: 724746-23-0
M. Wt: 241.08 g/mol
InChI Key: DHDSNZIXKSHPEM-UHFFFAOYSA-N
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Patent
US07393367B2

Procedure details

3-Bromo-4-hydroxybenzaldehyde (20.1 g, 0.100 mol) and allyl bromide (14.5 g, 0.120 mol) were heated under reflux together with potassium carbonate (20.7 g, 0.150 mol) in 150 ml acetone (abs.) for 8 hours. After cooling, the solid was filtered off and washed with acetone. After complete concentration of the organic phase, there was obtained an oily residue that was used directly in the second step without further purification.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].[CH2:11](Br)[CH:12]=[CH2:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:13][CH:12]=[CH2:11])[CH:5]=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1O
Name
Quantity
14.5 g
Type
reactant
Smiles
C(C=C)Br
Step Two
Name
Quantity
20.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
After complete concentration of the organic phase
CUSTOM
Type
CUSTOM
Details
there was obtained an oily residue that
CUSTOM
Type
CUSTOM
Details
was used directly in the second step without further purification

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=O)C=CC1OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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